molecular formula C8H17NO2 B3097363 4,4-Dimethyl-2-(methylamino)pentanoic acid CAS No. 1310079-62-9

4,4-Dimethyl-2-(methylamino)pentanoic acid

Cat. No. B3097363
CAS RN: 1310079-62-9
M. Wt: 159.23 g/mol
InChI Key: XKQSRLFMHOHZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-(methylamino)pentanoic acid, also known as N,4,4-trimethylnorvaline, is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4,4-Dimethyl-2-(methylamino)pentanoic acid is 1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) . This compound contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl .


Physical And Chemical Properties Analysis

4,4-Dimethyl-2-(methylamino)pentanoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Gas-Phase Reactions

  • Alkoxy Radical Isomerization : A study by Atkinson and Aschmann (1995) examined the products of gas-phase reactions involving OH radical-initiated reactions of compounds including 2,4-dimethyl-2-pentanol. This research contributes to understanding atmospheric chemistry and the behavior of organic compounds in the environment. This can be indirectly related to the study of 4,4-Dimethyl-2-(methylamino)pentanoic acid due to the similarity in chemical structures and reactions they undergo in the atmosphere (Atkinson & Aschmann, 1995).

Chemical Synthesis and Reactions

  • Synthesis of 3‐(2‐Pyrrolidinyl)‐2,4‐furandione Analogs : Research by Coppola and Damon (1990) explored the reaction of 4,4-dimethyl-3-oxobutanoic (or pentanoic) acid esters, leading to the synthesis of furandione system. This type of study is crucial for the development of new chemical compounds and materials (Coppola & Damon, 1990).

Biological and Pharmaceutical Research

  • Methylglyoxal in Food and Organisms : Nemet, Varga-Defterdarović, and Turk (2006) investigated Methylglyoxal (MG), a compound formed in enzymatic and nonenzymatic reactions, similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This research is significant in understanding the biochemical pathways and impacts of similar compounds in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).

Imaging Applications

  • X-Ray Imaging Applications : A study by Gopan et al. (2021) discussed a compound similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid for potential use in X-ray imaging. This highlights the compound's relevance in medical imaging technologies (Gopan, Susan, Jayadevan, & Joseph, 2021).

Microbial Transformation

  • Transformation by Neurospora crassa : Research by Maugras et al. (1975) showed the microbial transformation of a compound structurally related to 4,4-Dimethyl-2-(methylamino)pentanoic acid, indicating the potential for biotechnological applications (Maugras, Lorrain, Lematre, & Granger, 1975).

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : A study by Ghorab et al. (2017) involved the synthesis of derivatives from a similar compound and evaluated their antimicrobial activity. This research is vital for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science

  • Polyamide Synthesis : More, Pasale, and Wadgaonkar (2010) researched the synthesis of polyamides containing compounds structurally similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This work is significant in the field of polymer science and material engineering (More, Pasale, & Wadgaonkar, 2010).

Spectroscopy and Chemical Analysis

  • Absorption and Fluorescence Spectra : Fujimoto and Inuzuka (1991) studied the absorption and fluorescence spectra of compounds related to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This is essential for understanding the photophysical properties of similar chemical compounds (Fujimoto & Inuzuka, 1991).

Environmental Science

  • Degradation of Organophosphorus Pesticides : Sun et al. (2016) investigated the degradation of monocrotophos, a process relevant to 4,4-Dimethyl-2-(methylamino)pentanoic acid, in environmental contexts. This provides insights into the environmental fate of similar compounds (Sun, Zhu, Yang, Chen, Liu, Zhang, Hu, Li, & Hong, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,4-dimethyl-2-(methylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQSRLFMHOHZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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